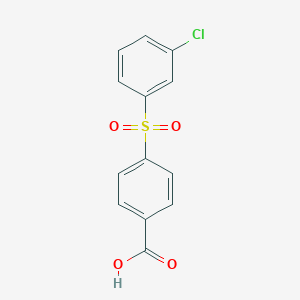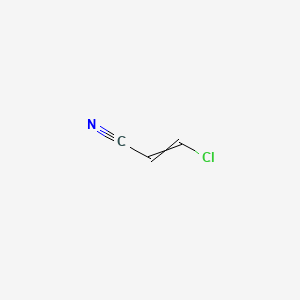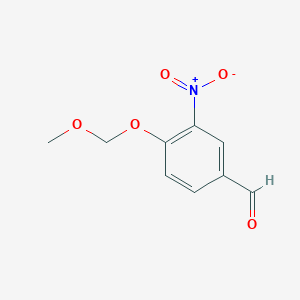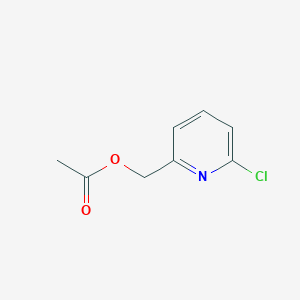
3-(Benzylamino)butyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)butyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzylamino group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Benzylamino)butyronitrile can be synthesized through several methods. One common approach involves the reaction of benzylamine with butanenitrile under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamino butanoic acid, while reduction can produce benzylamino butylamine.
Scientific Research Applications
3-(Benzylamino)butyronitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)butyronitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitrile group can also participate in nucleophilic addition reactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Butanenitrile: A simpler nitrile compound with a similar backbone but lacking the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the nitrile functionality.
Benzylcyanide: Similar structure but with a different substitution pattern.
Uniqueness: 3-(Benzylamino)butyronitrile is unique due to the presence of both the benzylamino and nitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(benzylamino)butanenitrile |
InChI |
InChI=1S/C11H14N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,13H,7,9H2,1H3 |
InChI Key |
MDTVXRYDNXZXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(Cyclobutylmethoxy)benzoyl]glycine](/img/structure/B8629593.png)


![1-[(4-Methoxyphenyl)sulfonyl]-D-proline](/img/structure/B8629617.png)




